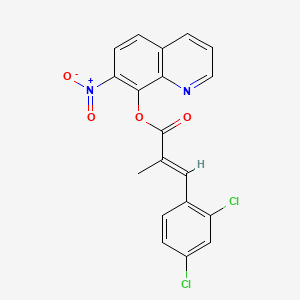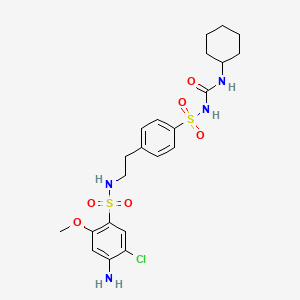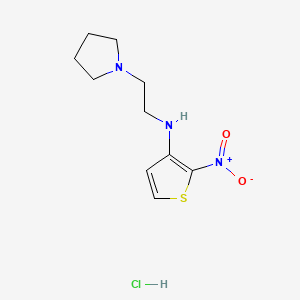
Pyrrolidineethanamine, N-(2-nitro-3-thienyl)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolidineethanamine, N-(2-nitro-3-thienyl)-, monohydrochloride is a chemical compound known for its unique structure and properties. It is characterized by the presence of a pyrrolidine ring, an ethanamine chain, and a nitro-substituted thiophene ring. This compound is often used in various scientific research applications due to its distinct chemical behavior and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidineethanamine, N-(2-nitro-3-thienyl)-, monohydrochloride typically involves the reaction of pyrrolidine with 2-nitro-3-thienylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Pyrrolidineethanamine, N-(2-nitro-3-thienyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different oxidation states.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The thiophene ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso and nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted thiophene derivatives.
Applications De Recherche Scientifique
Pyrrolidineethanamine, N-(2-nitro-3-thienyl)-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Pyrrolidineethanamine, N-(2-nitro-3-thienyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of their activity. The nitro group and thiophene ring play crucial roles in its biological activity, influencing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acetamide, N-(2-nitro-3-thienyl)-
- N,N-Diethyl-N’-(2-nitro-3-thienyl)-1,3-propanediamine hydrochloride
Uniqueness
Pyrrolidineethanamine, N-(2-nitro-3-thienyl)-, monohydrochloride is unique due to its specific combination of functional groups and structural features. The presence of the pyrrolidine ring and the nitro-substituted thiophene ring distinguishes it from other similar compounds, contributing to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
122777-92-8 |
|---|---|
Formule moléculaire |
C10H16ClN3O2S |
Poids moléculaire |
277.77 g/mol |
Nom IUPAC |
2-nitro-N-(2-pyrrolidin-1-ylethyl)thiophen-3-amine;hydrochloride |
InChI |
InChI=1S/C10H15N3O2S.ClH/c14-13(15)10-9(3-8-16-10)11-4-7-12-5-1-2-6-12;/h3,8,11H,1-2,4-7H2;1H |
Clé InChI |
KIEYQESHMUDSHB-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)CCNC2=C(SC=C2)[N+](=O)[O-].Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


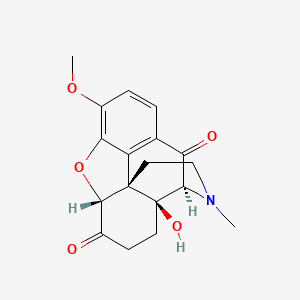


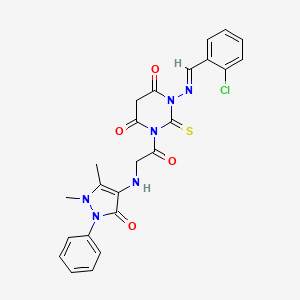
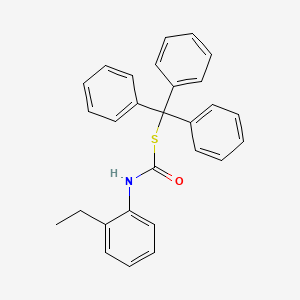

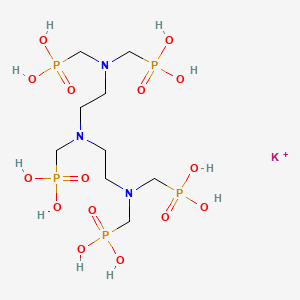
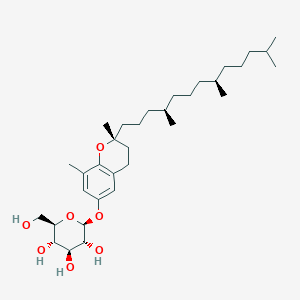

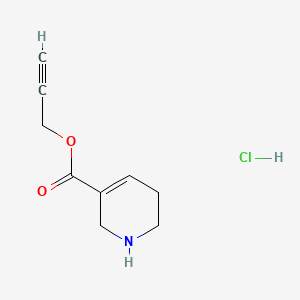
![n-(5-Tert-butyl-4-{[6-hydroxy-4-oxo-2-(2-phenylethyl)-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl]sulfanyl}-2-methylphenyl)methanesulfonamide](/img/structure/B12722737.png)
